2-(2-Chlorophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUNLXYSSCTXBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188858 |

Source

|

| Record name | 2-(2-Chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35368-68-4 |

Source

|

| Record name | 2-(2-Chlorophenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35368-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenoxy)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035368684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35368-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetamide: Synthesis, Characterization, and Physicochemical Properties

An Important Note on Chemical Identification: Initial investigations for "2-(2-Chlorophenoxy)acetamide" revealed a significant challenge in sourcing a definitive Chemical Abstracts Service (CAS) number and comprehensive, experimentally verified physicochemical data. The provided CAS number 6423-43-4 was found to correspond to Propylene glycol dinitrate, a distinctly different chemical entity. Subsequent searches for the named compound yielded information on structurally related but distinct molecules. This guide, therefore, has been meticulously compiled by synthesizing data from analogous compounds and established principles of organic chemistry to provide a predictive but thorough overview. All data presented herein should be considered in this context and highlights the critical need for empirical validation for this specific molecule.

Introduction

2-(2-Chlorophenoxy)acetamide belongs to the class of aryloxyacetamides, a scaffold of significant interest in medicinal chemistry and drug development. The core structure, featuring a chlorinated aromatic ring linked via an ether bond to an acetamide moiety, imparts a unique combination of lipophilicity and hydrogen bonding capability. This structural motif is found in a variety of biologically active molecules, suggesting the potential for 2-(2-Chlorophenoxy)acetamide to interact with biological targets. This technical guide aims to provide a comprehensive understanding of its physicochemical properties, supported by established analytical methodologies and theoretical considerations.

Molecular Structure and Properties

A foundational understanding of a molecule's physicochemical properties is paramount for any research or development endeavor. These properties govern its solubility, stability, membrane permeability, and ultimately, its potential biological activity and formulation characteristics.

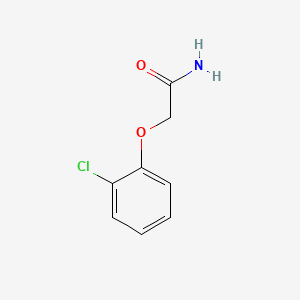

Chemical Structure

The molecular structure of 2-(2-Chlorophenoxy)acetamide is depicted below:

Caption: Molecular structure of 2-(2-Chlorophenoxy)acetamide.

Physicochemical Data Summary

The following table summarizes the predicted and known properties of 2-(2-Chlorophenoxy)acetamide and its close structural analogs. It is crucial to reiterate that experimental determination is necessary for definitive values for the target compound.

| Property | Value (Predicted/Analog Data) | Source/Method |

| Molecular Formula | C₈H₈ClNO₂ | - |

| Molecular Weight | 185.61 g/mol | - |

| Melting Point | Not available. Structurally similar compounds like 2-chloro-N-(4-hydroxyphenyl)acetamide have melting points in the range of 140-142 °C.[1] | Analog Data |

| Boiling Point | Not available. Prediction is unreliable due to potential decomposition. | - |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, methanol, and ethyl acetate. | Chemical Theory |

| pKa | The amide proton is weakly acidic (pKa ~17), while the ether oxygen is a weak Lewis base. | Chemical Theory |

| LogP | Predicted to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. | Chemical Theory |

Synthesis and Purification

The synthesis of 2-(2-Chlorophenoxy)acetamide can be approached through several established synthetic routes common for the preparation of aryloxyacetic acid derivatives and their corresponding amides. A logical and widely applicable method is the Williamson ether synthesis followed by amidation.

Synthetic Pathway

Caption: A proposed synthetic route for 2-(2-Chlorophenoxy)acetamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

-

Reaction Setup: To a solution of 2-chlorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

-

Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Amidation to 2-(2-Chlorophenoxy)acetamide

-

Reaction Setup: Dissolve the purified ethyl 2-(2-chlorophenoxy)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Ammonia Addition: To this solution, add an excess of aqueous ammonia or a saturated solution of ammonia in methanol.

-

Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the crude 2-(2-Chlorophenoxy)acetamide.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure acetamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(2-Chlorophenoxy)acetamide. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetoxy group, and the amide protons. The aromatic protons will likely appear as a complex multiplet in the region of δ 6.8-7.5 ppm. The methylene protons adjacent to the ether oxygen should appear as a singlet around δ 4.5-4.7 ppm. The amide protons will be visible as two broad singlets, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Expected signals include those for the aromatic carbons (δ 110-160 ppm), the carbonyl carbon of the amide (δ ~170 ppm), and the methylene carbon (δ ~65-70 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H bending (Amide II): A band in the region of 1590-1650 cm⁻¹.

-

C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl ether linkage.

-

C-Cl stretching: A band in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of the acetamide side chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be suitable for analysis. Purity is determined by the peak area percentage of the main component.

Applications and Future Perspectives

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties, a detailed synthetic protocol, and a robust analytical characterization strategy for 2-(2-Chlorophenoxy)acetamide. The challenges encountered in sourcing definitive experimental data underscore the importance of empirical validation for less-common chemical entities. The methodologies and theoretical insights presented here offer a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this compound, paving the way for future explorations of its potential biological applications.

References

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]

-

2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide | C10H12ClNO3 | CID 2183859 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide | C22H24Cl2N2O4 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Acetamide, 2,2-bis(4-chlorophenoxy)-n-(1,1-bis(hydroxymethyl)-2-hydroxyethyl). MassBank of North America (MoNA). Available at: [Link]

-

Acetamide, 2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxymethyl)-p-[(trifluoromethyl)sulfonyl]-phenethyl]-, threo- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect - PubMed. National Center for Biotechnology Information. Available at: [Link]

- EP1506961A2 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents. Google Patents.

-

Physicochemical, medicinal chemistry, and ADMET characteristics of bee antimicrobial peptides as natural bio-preservatives to extend food shelf life: a roadmap for food safety regulation - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Speculative Mechanisms of Action of 2-(2-Chlorophenoxy)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Bioactivity of 2-(2-Chlorophenoxy)acetamide

In the landscape of pharmacological research, the exploration of novel small molecules holds the key to unlocking new therapeutic paradigms. 2-(2-Chlorophenoxy)acetamide, a compound belonging to the versatile phenoxyacetamide class, represents a molecule of significant interest yet underexplored potential. While its precise biological role is not yet elucidated in publicly available literature, its structural characteristics, shared with compounds of known and potent bioactivity, provide a fertile ground for reasoned speculation and targeted investigation.

This technical guide offers a deep dive into the plausible mechanisms of action for 2-(2-Chlorophenoxy)acetamide. As senior application scientists, our approach is not merely to list possibilities but to construct a logical framework for inquiry, grounded in established biochemical principles and data from analogous compounds. We will dissect the most compelling speculative pathways, propose robust experimental protocols for their validation, and provide the necessary tools for researchers to embark on this exploratory journey. Our narrative is built on the pillars of scientific integrity, providing a self-validating system of hypotheses and experimental designs to guide future research.

Part I: The Integrated Stress Response (ISR) - A Primary Avenue of Speculation

The most tantalizing clue to the action of 2-(2-Chlorophenoxy)acetamide comes from its structural similarity to a well-characterized experimental drug, ISRIB (trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy )acetamide))[1][2]. ISRIB is a potent and selective inhibitor of the Integrated Stress Response (ISR), a fundamental cellular pathway activated by a variety of stressors, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress[3]. The ISR converges on the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which in turn inhibits its guanine nucleotide exchange factor, eIF2B. This leads to a global shutdown of protein synthesis, allowing the cell to conserve resources and manage the stress.

ISRIB works by binding to and stabilizing the active decameric form of eIF2B, thereby counteracting the inhibitory effect of phosphorylated eIF2α and restoring protein synthesis[1][4]. Given that 2-(2-Chlorophenoxy)acetamide shares the core chlorophenoxy acetamide moiety with ISRIB, it is highly plausible that it engages the same molecular target, albeit with potentially different affinity and efficacy.

Speculative Mechanism 1A: Direct eIF2B Agonism

Our primary hypothesis is that 2-(2-Chlorophenoxy)acetamide functions as a direct agonist of eIF2B, promoting its assembly and activity even in the presence of phosphorylated eIF2α. The ortho-chloro substitution on the phenoxy ring, as opposed to the para-chloro in ISRIB, would likely influence the binding kinetics and allosteric modulation of the eIF2B complex.

Caption: Proposed mechanism of 2-(2-Chlorophenoxy)acetamide as an ISR inhibitor.

Experimental Validation Protocol: In Vitro eIF2B Activity Assay

This protocol is designed to determine if 2-(2-Chlorophenoxy)acetamide can directly enhance the guanine nucleotide exchange factor (GEF) activity of eIF2B, particularly in the presence of its inhibitor, phosphorylated eIF2α.

Objective: To quantify the effect of 2-(2-Chlorophenoxy)acetamide on eIF2B GEF activity.

Materials:

-

Recombinant human eIF2B (decameric complex)

-

Recombinant human eIF2 (trimeric complex)

-

Recombinant PERK kinase

-

BODIPY-FL-GDP (fluorescent GDP analog)

-

GTP

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)

-

2-(2-Chlorophenoxy)acetamide

-

ISRIB (positive control)

-

DMSO (vehicle control)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Methodology:

-

Phosphorylation of eIF2α:

-

Incubate recombinant eIF2 with PERK kinase and ATP in kinase buffer for 1 hour at 30°C to generate phosphorylated eIF2 (p-eIF2).

-

Confirm phosphorylation status via Western blot using an antibody specific for p-eIF2α (Ser51).

-

-

Loading eIF2 with BODIPY-FL-GDP:

-

Incubate both phosphorylated and unphosphorylated eIF2 with BODIPY-FL-GDP in a nucleotide-free buffer to form eIF2•BODIPY-GDP complexes.

-

Remove excess unbound fluorescent nucleotide using a desalting column.

-

-

GEF Activity Assay:

-

Prepare serial dilutions of 2-(2-Chlorophenoxy)acetamide, ISRIB, and DMSO vehicle control in assay buffer.

-

In a 384-well plate, add recombinant eIF2B to each well.

-

Add the test compounds (or controls) to the wells and incubate for 15 minutes at room temperature to allow for binding to eIF2B.

-

Initiate the exchange reaction by adding the eIF2•BODIPY-GDP complex (either phosphorylated or unphosphorylated) and a molar excess of non-fluorescent GTP.

-

Immediately begin monitoring the decrease in fluorescence polarization (or intensity) over time using a plate reader. The rate of fluorescence decrease is proportional to the GEF activity of eIF2B.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of the test compound.

-

Plot the reaction rates against the compound concentration and fit the data to a dose-response curve to determine the EC50 (concentration for 50% of maximal effect).

-

Expected Outcome & Interpretation:

If 2-(2-Chlorophenoxy)acetamide acts as an eIF2B agonist, we expect to see a dose-dependent increase in the rate of GDP exchange, particularly in the reaction containing p-eIF2. The efficacy and potency can be compared to ISRIB. A significant effect would strongly support this speculative mechanism.

Part II: Alternative Mechanisms - Exploring Pleiotropic Effects

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets[5][6]. Therefore, it is prudent to consider alternative mechanisms of action that could contribute to the overall biological profile of 2-(2-Chlorophenoxy)acetamide.

Speculative Mechanism 2: Anti-Inflammatory Action via COX-2 Inhibition

Derivatives of 2-(2,4-Dichlorophenoxy)acetic acid, a structurally related compound, have been identified as promising selective inhibitors of cyclooxygenase-2 (COX-2)[7]. The COX-2 enzyme is a key mediator of inflammation and pain. It is plausible that 2-(2-Chlorophenoxy)acetamide could fit into the active site of COX-2, inhibiting its enzymatic activity and thereby exerting anti-inflammatory effects.

Caption: Proposed mechanism of 2-(2-Chlorophenoxy)acetamide as a COX-2 inhibitor.

Experimental Validation Protocol: COX-2 Inhibition Assay

Objective: To determine the inhibitory potential of 2-(2-Chlorophenoxy)acetamide on COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX-2 inhibitor screening kit (e.g., Cayman Chemical)

-

2-(2-Chlorophenoxy)acetamide

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

DMSO (vehicle control)

-

96-well plates

-

Microplate reader

Methodology:

-

Prepare serial dilutions of 2-(2-Chlorophenoxy)acetamide, celecoxib, and DMSO.

-

Follow the manufacturer's protocol for the COX-2 inhibitor screening kit. Typically, this involves:

-

Adding the enzyme and a heme cofactor to the wells.

-

Adding the test compounds and incubating for a short period.

-

Initiating the reaction by adding arachidonic acid.

-

The reaction produces PGG2, which is then reduced, and the subsequent product reacts with a probe to generate a colorimetric or fluorescent signal.

-

-

Measure the absorbance or fluorescence at the appropriate wavelength.

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration.

-

Plot the percent inhibition against the log of the compound concentration and determine the IC50 value.

Expected Outcome & Interpretation:

A low IC50 value for 2-(2-Chlorophenoxy)acetamide, comparable to or in a relevant range with celecoxib, would indicate that it is an inhibitor of COX-2. This would support the hypothesis that it possesses anti-inflammatory properties through this mechanism.

Part III: Neuroprotective Potential - A Confluence of Mechanisms

Phenolic compounds are widely recognized for their neuroprotective effects, which are often attributed to their antioxidant and anti-apoptotic properties[8][9][10][11]. The phenoxy group in 2-(2-Chlorophenoxy)acetamide could confer such capabilities. Neurodegenerative diseases are frequently associated with oxidative stress and the integrated stress response, suggesting a potential convergence of the mechanisms discussed.

Speculative Mechanism 3: Attenuation of Oxidative Stress and Apoptosis

This hypothesis posits that 2-(2-Chlorophenoxy)acetamide can protect neuronal cells from damage by scavenging reactive oxygen species (ROS) and inhibiting downstream apoptotic pathways. This could be a direct chemical effect of the phenoxy moiety or a downstream consequence of modulating the ISR, which is intricately linked to cellular survival pathways.

Experimental Validation Protocol: Neuronal Cell Viability and Apoptosis Assay

Objective: To assess the protective effect of 2-(2-Chlorophenoxy)acetamide against oxidative stress-induced cell death in a neuronal cell model.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

-

2-(2-Chlorophenoxy)acetamide

-

N-acetylcysteine (NAC, antioxidant positive control)

-

MTT or PrestoBlue cell viability reagent

-

Annexin V-FITC/Propidium Iodide apoptosis detection kit

-

Flow cytometer

Methodology:

-

Cell Culture and Treatment:

-

Plate SH-SY5Y cells in 96-well (for viability) and 6-well (for apoptosis) plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of 2-(2-Chlorophenoxy)acetamide or NAC for 2-4 hours.

-

Introduce an oxidative stressor (e.g., 100 µM H₂O₂) and co-incubate for 24 hours.

-

-

Cell Viability Assessment:

-

After treatment, add MTT or PrestoBlue reagent to the 96-well plates and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to quantify cell viability.

-

-

Apoptosis Assessment:

-

Harvest the cells from the 6-well plates.

-

Stain the cells with Annexin V-FITC and Propidium Iodide.

-

Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Expected Outcome & Interpretation:

A significant increase in cell viability and a decrease in the percentage of apoptotic cells in the groups pre-treated with 2-(2-Chlorophenoxy)acetamide, compared to the stressor-only group, would demonstrate a neuroprotective effect. This would warrant further investigation into the specific antioxidant and anti-apoptotic pathways involved.

Summary of Speculative Mechanisms and Key Data

| Speculative Mechanism | Molecular Target/Pathway | Key Biological Outcome | Proposed Experimental Validation |

| ISR Inhibition | eIF2B | Restoration of protein synthesis under stress, cognitive enhancement, neuroprotection | In vitro eIF2B GEF activity assay, cellular p-eIF2α levels |

| COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, analgesic | In vitro COX-2 enzymatic inhibition assay |

| Neuroprotection | ROS, Apoptotic Caspases | Attenuation of oxidative damage, increased neuronal cell survival | Cell-based viability and apoptosis assays under oxidative stress |

Conclusion and Future Directions

The structural framework of 2-(2-Chlorophenoxy)acetamide provides compelling, albeit speculative, avenues for its mechanism of action. The strong analogy to ISRIB positions the Integrated Stress Response as the primary and most promising target for investigation. However, the known pleiotropic effects of the phenoxyacetamide scaffold suggest that its biological activity may be multifaceted, potentially encompassing anti-inflammatory and direct neuroprotective roles.

The experimental protocols detailed in this guide provide a clear and logical roadmap for elucidating the true mechanism of this compound. A multi-pronged approach, beginning with the in vitro eIF2B and COX-2 assays, followed by cell-based validation, will be crucial. Should the primary hypothesis of ISR modulation hold true, 2-(2-Chlorophenoxy)acetamide could represent a novel chemical tool and a potential starting point for the development of therapeutics for a range of disorders, from neurodegenerative diseases to trauma-related cognitive impairment. The path from speculation to established mechanism is paved with rigorous experimentation, and this guide serves as the foundational blueprint for that endeavor.

References

-

Wikipedia. ISRIB. [Link]

-

Tsai, J. C., et al. (2019). Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response. FEBS Letters, 593(21), 3094-3103. [Link]

-

Wong, C. M., et al. (2019). Small molecule ISRIB suppresses the integrated stress response within a defined window of activation. Journal of Biological Chemistry, 294(6), 2060-2070. [Link]

-

Abdel-rahman, H. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5396. [Link]

-

Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(10), 5678-5694. [Link]

-

Demian, B. A., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Pharmaceuticals, 15(11), 1361. [Link]

-

Nabavi, S. M., et al. (2019). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Pharmaceutical Biotechnology, 20(10), 760-774. [Link]

-

Atrushi, K. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link]

-

Tavan, M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. Neurochemical Research, 48(12), 3749-3770. [Link]

-

ResearchGate. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

-

Kim, G. H., et al. (2018). Neuroprotective Effect of Antioxidants in the Brain. International Journal of Molecular Sciences, 19(1), 113. [Link]

-

Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]

-

Al-Gharaibah, M., et al. (2017). Neuroprotective effect of antioxidant compounds. Neural Regeneration Research, 12(10), 1597-1605. [Link]

-

PubChem. N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide. [Link]

Sources

- 1. ISRIB - Wikipedia [en.wikipedia.org]

- 2. 2-(4-chlorophenoxy)-N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide | C22H24Cl2N2O4 | CID 1011240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide | MDPI [mdpi.com]

- 8. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effect of Antioxidants in the Brain [mdpi.com]

- 11. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Biological Targets and Validation Strategies for 2-(2-Chlorophenoxy)acetamide

An In-depth Technical Guide

Abstract

2-(2-Chlorophenoxy)acetamide is a synthetic organic compound belonging to the phenoxyacetamide class of molecules. While its specific biological role is not extensively characterized in publicly available literature, its chemical scaffold is present in a variety of bioactive agents, suggesting a potential for interaction with multiple biological targets. This guide provides a comprehensive framework for the de novo prediction and subsequent experimental validation of these targets. We will explore a multi-pronged approach, beginning with robust in silico prediction methodologies to generate a high-quality list of putative protein targets. This is followed by detailed, field-proven experimental protocols for target engagement and functional validation, including Cellular Thermal Shift Assays (CETSA) and Surface Plasmon Resonance (SPR). The overarching goal is to equip researchers with a strategic and technically sound workflow to elucidate the mechanism of action for novel or under-characterized small molecules like 2-(2-Chlorophenoxy)acetamide.

Introduction to 2-(2-Chlorophenoxy)acetamide

2-(2-Chlorophenoxy)acetamide is a molecule characterized by a central acetamide group linked to a 2-chlorophenoxy moiety. Its chemical structure (Figure 1) is relatively simple, yet it possesses key features—an aromatic ring, an ether linkage, and an amide group—that are common in pharmacologically active compounds. The chlorine substitution on the phenyl ring can significantly influence its electronic properties and metabolic stability, potentially modulating its binding affinity and selectivity for protein targets.

Given the lack of established biological targets for this specific compound, a systematic investigation is warranted. Such an endeavor is crucial in various contexts, including:

-

High-Throughput Screening Follow-up: If the compound was identified as a "hit" in a phenotypic screen, identifying its target is essential to understand its mechanism of action.

-

Chemical Probe Development: Characterizing its targets could lead to its use as a tool to probe specific biological pathways.

-

Lead Optimization: If the core scaffold is of interest, understanding its polypharmacology (interactions with multiple targets) is key for rational drug design.

This guide outlines a logical, evidence-based workflow to move from a compound of interest to a validated biological target.

Figure 1: Chemical Structure of 2-(2-Chlorophenoxy)acetamide

Caption: A workflow for moving from predicted to validated targets.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to assess target engagement in intact cells or cell lysates. The underlying principle is that the binding of a ligand (our compound) to its target protein confers thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.

Objective: To determine if 2-(2-Chlorophenoxy)acetamide binds to and stabilizes a predicted target protein in a cellular environment.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., one known to express the target protein) to ~80% confluency.

-

Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of 2-(2-Chlorophenoxy)acetamide for a predetermined time (e.g., 1-2 hours).

-

-

Heating Step:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

-

-

Lysis and Protein Quantification:

-

Lyse the cells to release the proteins (e.g., via freeze-thaw cycles or sonication).

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Collect the supernatant and determine the protein concentration.

-

-

Analysis by Western Blot:

-

Normalize the protein samples and resolve them using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the predicted target protein.

-

Use a suitable secondary antibody and detect the signal.

-

The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization.

-

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique used to measure real-time binding interactions between two molecules. One molecule (the "ligand," typically the protein target) is immobilized on a sensor chip, and the other (the "analyte," our compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and measured in Resonance Units (RU).

Objective: To quantify the binding affinity (KD) and kinetics (kon, koff) of 2-(2-Chlorophenoxy)acetamide to a purified, predicted target protein.

Methodology:

-

Protein Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface (e.g., with EDC/NHS).

-

Inject the purified target protein over the surface to achieve a desired immobilization level (e.g., 2000-4000 RU).

-

Deactivate any remaining active esters (e.g., with ethanolamine). A reference channel should be prepared in the same way but without protein immobilization.

-

-

Binding Analysis:

-

Prepare a dilution series of 2-(2-Chlorophenoxy)acetamide in a suitable running buffer (e.g., HBS-EP+). It is critical to include a vehicle-only (e.g., DMSO) control.

-

Inject the compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. This is the association phase .

-

Follow this with an injection of running buffer alone to monitor the dissociation phase .

-

Between different compound concentrations, regenerate the chip surface with a mild regeneration solution to remove all bound analyte without denaturing the immobilized protein.

-

-

Data Analysis:

-

The sensorgrams (RU vs. time plots) are reference-subtracted and blank-subtracted.

-

The resulting curves are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

-

Caption: The experimental workflow for Surface Plasmon Resonance (SPR).

Table 2: Example Data Summary for Target Validation Experiments

| Predicted Target | CETSA ΔTm (°C) | SPR KD (μM) | Functional Assay IC50 (μM) | Validation Status |

| PPAR-gamma | +3.5 | 12.5 | 25.1 (Reporter Assay) | Validated |

| CYP2C9 | +0.2 | > 100 | > 100 (Metabolism Assay) | Not Validated |

| SCN5A | Not Tested | > 100 | Not Tested | Not Validated |

Note: The data in this table is illustrative. ΔTm refers to the change in the melting temperature of the protein upon compound binding.

Conclusion

The elucidation of biological targets for uncharacterized compounds like 2-(2-Chlorophenoxy)acetamide is a critical step in modern drug discovery and chemical biology. The workflow presented in this guide—initiating with a broad, computationally driven prediction phase and culminating in rigorous, orthogonal experimental validation—provides a robust framework for success. By combining similarity-based searches with biophysical (SPR) and cellular (CETSA) techniques, researchers can confidently identify and validate genuine compound-target interactions. This systematic approach not only minimizes wasted resources on non-viable targets but also builds a strong, evidence-based foundation for understanding a compound's mechanism of action, paving the way for further preclinical development.

References

-

Title: ChEMBL: a large-scale bioactivity database for drug discovery Source: Nucleic Acids Research URL: [Link]

-

Title: PubChem Substance and Compound databases Source: Nucleic Acids Research URL: [Link]

-

Title: DrugBank 5.0: a major update to the DrugBank database for 2018 Source: Nucleic Acids Research URL: [Link]

-

Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

Navigating the Integrated Stress Response: A Technical Guide to ISRIB (trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide))

A Note on Chemical Nomenclature: This guide focuses on the well-characterized research compound commonly known as ISRIB, which corresponds to the chemical name trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) and CAS number 1597403-47-8. Initial inquiries for "2-(2-Chlorophenoxy)acetamide" did not yield a singular, well-documented compound in scientific literature and chemical databases, suggesting a potential misnomer for the widely studied ISRIB. Given the structural similarities and the extensive research surrounding ISRIB, this guide is predicated on the high probability that it is the intended subject of interest for researchers in drug development.

Introduction

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which leads to a global reduction in protein synthesis to conserve resources and facilitate cellular recovery. However, chronic activation of the ISR has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and some cancers. ISRIB (Integrated Stress Response Inhibitor) has emerged as a powerful small molecule tool for probing the intricacies of the ISR and holds therapeutic potential for conditions characterized by its dysregulation. This guide provides a comprehensive overview of ISRIB, from its fundamental chemical identifiers to its mechanism of action and practical applications in research.

Chemical Identity and Properties

A precise understanding of a compound's identifiers and physicochemical properties is paramount for its effective use in a research setting.

| Identifier | Value | Source |

| CAS Number | 1597403-47-8 | , |

| IUPAC Name | trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) | |

| Molecular Formula | C₂₂H₂₄Cl₂N₂O₄ | , |

| Molecular Weight | 451.34 g/mol | , |

| InChI Key | HJGMCDHQPXTGAV-IYARVYRRSA-N | |

| Canonical SMILES | C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |

| Synonyms | Integrated Stress Response inhibitor, trans-ISRIB |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | |

| Storage | Store at 2-8°C |

Mechanism of Action: Modulating the Integrated Stress Response

ISRIB's mechanism of action is both unique and potent. It does not directly inhibit the stress-sensing kinases that phosphorylate eIF2α. Instead, it targets the guanine nucleotide exchange factor (GEF) for eIF2, known as eIF2B.

Under conditions of cellular stress, various kinases (such as PERK, GCN2, PKR, and HRI) phosphorylate eIF2α. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of eIF2B, thereby preventing the exchange of GDP for GTP on the eIF2 complex and halting the initiation of translation.

ISRIB acts by binding to a pocket on the eIF2B decamer, stabilizing it in its active conformation. This stabilization enhances eIF2B's GEF activity, effectively overriding the inhibitory effect of phosphorylated eIF2α and restoring global protein synthesis.

Figure 2: A high-level overview of a common synthetic route to ISRIB.

Experimental Protocols and Applications

ISRIB is a versatile tool for studying the ISR in a variety of contexts. Below are general protocols for its use in cell culture and in vivo studies.

In Vitro Cell Culture Protocol

Objective: To inhibit the Integrated Stress Response in cultured cells.

Materials:

-

ISRIB powder

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for the cell line

-

Stress-inducing agent (e.g., thapsigargin, tunicamycin, or sodium arsenite)

-

Cell line of interest

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of ISRIB (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.

-

Induction of ISR: Treat cells with a known ISR-inducing agent at a predetermined concentration and for a specific duration to induce eIF2α phosphorylation.

-

ISRIB Treatment: Concurrently with or prior to stress induction, treat the cells with the desired concentration of ISRIB. A typical working concentration ranges from 50 nM to 500 nM, but should be optimized for each cell line and experimental condition. A vehicle control (DMSO) should always be included.

-

Analysis: Following the treatment period, cells can be harvested for downstream analysis, such as:

-

Western Blotting: To assess the phosphorylation status of eIF2α and the expression levels of downstream ISR targets like ATF4 and CHOP.

-

Protein Synthesis Assay: Using methods like puromycin incorporation (SUnSET) or ³⁵S-methionine/cysteine labeling to measure global translation rates.

-

Cell Viability/Apoptosis Assays: To determine the effect of ISRIB on cell survival under stress conditions.

-

In Vivo Administration Protocol (Rodent Models)

Objective: To assess the systemic effects of ISRIB on physiological or pathological processes.

Materials:

-

ISRIB powder

-

Vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline)

-

Experimental animals (e.g., mice or rats)

Procedure:

-

Formulation Preparation: Prepare a formulation of ISRIB suitable for injection. A common formulation involves dissolving ISRIB in a small amount of DMSO and then diluting it with a vehicle such as a solution of Tween 80 in saline to the final desired concentration. The final concentration of DMSO should be kept low to minimize toxicity.

-

Administration: Administer ISRIB to the animals via the desired route, most commonly intraperitoneal (i.p.) injection. The dosage can vary widely depending on the study but is often in the range of 0.25 to 2.5 mg/kg body weight.

-

Experimental Time course: The timing and frequency of administration will depend on the specific experimental design and the pharmacokinetic properties of ISRIB.

-

Behavioral or Physiological Assessment: At the appropriate time points, assess the animals for the desired outcomes, which may include cognitive function tests (e.g., Morris water maze, novel object recognition), motor function tests, or histological and biochemical analysis of tissues.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling ISRIB.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

ISRIB is an invaluable research tool for dissecting the complex roles of the Integrated Stress Response in health and disease. Its ability to potently and selectively rescue protein synthesis downstream of eIF2α phosphorylation has opened new avenues for understanding the pathological consequences of chronic ISR activation and for exploring novel therapeutic strategies. This guide provides a foundational understanding of ISRIB's chemical properties, mechanism of action, and practical applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

Analysis of 2-(2-Chlorophenoxy)acetamide Crystal Structure Not Publicly Available

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature has revealed no publicly available experimental data on the crystal structure of 2-(2-Chlorophenoxy)acetamide. The CSD, a global repository for small-molecule crystal structures, does not contain an entry for this specific compound.

Consequently, an in-depth technical guide on the crystal structure analysis of 2-(2-Chlorophenoxy)acetamide, including detailed crystallographic parameters, molecular geometry, and intermolecular interactions, cannot be compiled at this time. Such a guide is contingent on the availability of primary X-ray diffraction data from a single-crystal analysis of the compound.

While information exists for structurally related molecules, such as derivatives of 2-(2,4-Dichlorophenoxy)acetamide and other acetamide compounds, this data cannot be used to accurately describe the specific crystal packing and hydrogen bonding network of 2-(2-Chlorophenoxy)acetamide. The substitution pattern on the phenoxy ring significantly influences the solid-state arrangement of molecules, making direct extrapolation from analogues unreliable for a detailed structural analysis.

Researchers and drug development professionals interested in the solid-state properties of 2-(2-Chlorophenoxy)acetamide would first need to perform a single-crystal X-ray diffraction experiment. This would involve the synthesis of the compound, followed by the growth of single crystals suitable for diffraction analysis. The resulting data would provide the foundational information required for a thorough examination of its three-dimensional structure. Until such a study is conducted and the results are made public, a detailed guide on its crystal structure remains unfeasible.

A Technical Guide to Determining the Solubility of Novel Phenoxy Acetamide Analogs: A Case Study of 2-(2-Chlorophenoxy)acetamide

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor aqueous solubility is a primary contributor to high attrition rates in the development pipeline, leading to issues such as poor bioavailability, inconsistent in vivo exposure, and challenges in formulation. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a program's success.

Profiling the Target: 2-(2-Chlorophenoxy)acetamide

Before embarking on experimental determination, a theoretical assessment of the molecule's physicochemical properties can provide invaluable insight into its expected behavior. This predictive analysis, grounded in computational chemistry, allows us to form a hypothesis regarding its solubility and select appropriate experimental conditions.

Molecular Structure and In-Silico Physicochemical Properties

The structure of 2-(2-Chlorophenoxy)acetamide is characterized by a chlorophenoxy ring linked via an ether bond to an acetamide group. This combination of an aromatic, halogenated ring and a polar amide moiety suggests a molecule of intermediate polarity.

To quantify its likely properties, we can employ cheminformatics tools. The following table summarizes key physicochemical parameters predicted for 2-(2-Chlorophenoxy)acetamide using established algorithms.

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₈H₈ClNO₂ | - |

| Molecular Weight | 185.61 g/mol | Low molecular weight is generally favorable for solubility. |

| logP (Octanol/Water) | ~1.5 - 1.6 | Indicates a moderate lipophilicity; the compound will have some affinity for both polar and non-polar environments. |

| Aqueous Solubility (logS) | ~ -2.0 | Predicts a solubility of approximately 10 mg/mL in water, suggesting it is likely to be moderately soluble. |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | A TPSA below 140 Ų is associated with good cell membrane permeability[1]; this value suggests good potential for oral absorption. |

| Hydrogen Bond Donors | 1 (from the amide N-H) | Capable of donating a hydrogen bond, which can aid solubility in protic solvents. |

| Hydrogen Bond Acceptors | 2 (from the ether and carbonyl oxygens) | Capable of accepting hydrogen bonds, enhancing interactions with protic solvents like water and alcohols. |

These in silico predictions suggest that 2-(2-Chlorophenoxy)acetamide is not expected to be poorly soluble. The predicted logS of -2.0 places it in the "soluble" to "sparingly soluble" range, making it an excellent candidate for straightforward experimental verification.

The Science of Dissolution: A Theoretical Framework

Solubility is the thermodynamic equilibrium between a solute in its solid state and in solution. This equilibrium is governed by the principle "like dissolves like," which, from a molecular perspective, is a function of intermolecular forces.

Intermolecular Interactions at Play

The dissolution of 2-(2-Chlorophenoxy)acetamide in a given solvent involves overcoming two primary energy barriers:

-

Lattice Energy: The forces holding the compound's molecules together in its crystal lattice.

-

Solvent-Solvent Interactions: The forces between the solvent molecules themselves.

Dissolution is favored when the energy released from the formation of new solute-solvent interactions is sufficient to overcome these barriers.

For 2-(2-Chlorophenoxy)acetamide, the key functional groups dictating its interactions are:

-

The Amide Group: Capable of both hydrogen bond donation (N-H) and acceptance (C=O). This makes it highly favorable for interactions with polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, acetone).

-

The Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor.

-

The Chlorophenyl Ring: This aromatic system contributes to van der Waals forces and can engage in π-π stacking interactions. Its lipophilic nature enhances solubility in less polar solvents.

The Unique Role of DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of compounds[2]. Its efficacy stems from:

-

High Polarity: The strong dipole of the S=O bond allows for effective solvation of polar functional groups.

-

Hydrogen Bond Acceptance: The oxygen atom is a strong hydrogen bond acceptor, readily interacting with the N-H group of 2-(2-Chlorophenoxy)acetamide.

-

Aprotic Nature: Lacking donor hydrogens, DMSO does not self-associate as strongly as protic solvents, making it easier for solute molecules to integrate into the solvent structure.

Based on this, we can confidently predict that 2-(2-Chlorophenoxy)acetamide will exhibit high solubility in DMSO.

Experimental Determination: The Thermodynamic Shake-Flask Method

To obtain a definitive, physically meaningful solubility value, the thermodynamic equilibrium solubility must be measured. This contrasts with kinetic solubility, which is often a rapid but less precise measurement of the concentration at which a compound precipitates from a supersaturated solution. The shake-flask method is the gold standard for determining thermodynamic solubility[3][4].

The following protocol is a self-validating system designed for accuracy and reproducibility, culminating in quantification by High-Performance Liquid Chromatography (HPLC).

Rationale for Method Selection

-

Thermodynamic Equilibrium: The extended incubation period (24 hours) ensures that the system reaches a true equilibrium between the solid and dissolved states, providing a definitive solubility value under the specified conditions.

-

HPLC Quantification: HPLC offers superior specificity and sensitivity compared to UV-Vis spectroscopy alone. It allows for the separation of the parent compound from any potential impurities or degradants, ensuring that only the concentration of 2-(2-Chlorophenoxy)acetamide is measured[5][6].

Experimental Workflow Diagram

Detailed Step-by-Step Protocol

Materials and Reagents:

-

2-(2-Chlorophenoxy)acetamide (solid, >98% purity)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Other solvents for testing (e.g., Water, Ethanol, Acetonitrile), HPLC grade

-

Acetonitrile, HPLC grade (for mobile phase)

-

Water, ultrapure (for mobile phase)

-

Formic acid (optional, for mobile phase modification)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other compatible material)

-

Calibrated analytical balance

-

HPLC system with UV detector

Procedure:

Part A: Sample Preparation and Equilibration

-

Weighing the Solute: Accurately weigh approximately 5-10 mg of 2-(2-Chlorophenoxy)acetamide into a 2 mL glass vial. The key is to add an amount that is in clear excess of what is expected to dissolve, ensuring a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., DMSO) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 200 rpm). Allow the suspension to equilibrate for 24 hours.

-

Causality Insight: A 24-hour period is typically sufficient for most small molecules to reach thermodynamic equilibrium. Visually confirm that excess solid material remains at the end of the incubation to validate that the solution is saturated.

-

Part B: Phase Separation 4. Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. 5. Filtration: Carefully aspirate the supernatant, avoiding the solid pellet. Pass the supernatant through a 0.22 µm syringe filter into a clean vial.

- Trustworthiness Check: This two-step process (centrifugation followed by filtration) is critical to ensure no solid particulates are carried over into the analytical sample, which would falsely elevate the measured solubility[7].

Part C: HPLC Analysis 6. Calibration Standards Preparation:

- Prepare a stock solution of 2-(2-Chlorophenoxy)acetamide in the mobile phase diluent at a known concentration (e.g., 1 mg/mL).

- Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples.

- Sample Preparation for Injection:

- Dilute the filtered supernatant from Part B with the mobile phase diluent to a concentration that falls within the range of your calibration curve. The dilution factor must be accurately recorded.

- HPLC Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 50:50 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL

- Detection: UV at an appropriate wavelength (determine λmax by scanning a standard solution, likely around 270-280 nm for the phenoxy group).

- Run Time: Sufficient to allow for elution of the compound and any potential impurities.

- Analysis Sequence:

- Inject a blank (mobile phase diluent).

- Inject the calibration standards in order of increasing concentration.

- Inject the diluted solubility samples.

Part D: Data Analysis and Calculation 10. Construct Calibration Curve: Plot the peak area of the analyte from the HPLC chromatograms against the known concentration of each calibration standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration. 11. Calculate Solubility:

- Use the peak area of your diluted solubility sample (y) and the equation from the calibration curve to calculate its concentration (x).

- Multiply this concentration by the dilution factor used in step 7 to determine the concentration in the original saturated solution.

- Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor

Presenting and Interpreting the Data

The final solubility values should be reported in a clear, tabular format, always specifying the solvent and the temperature at which the measurement was conducted.

Table 2: Experimentally Determined Solubility of 2-(2-Chlorophenoxy)acetamide at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | (Experimentally Determined Value) | (Calculated Value) |

| Water | (Experimentally Determined Value) | (Calculated Value) |

| Ethanol | (Experimentally Determined Value) | (Calculated Value) |

| Acetonitrile | (Experimentally Determined Value) | (Calculated Value) |

Note: Values to be filled in upon completion of the experimental protocol described in Section 3.0.

Interpreting the Results:

-

Comparison with Predictions: Compare the experimental data with the in silico predictions from Section 1.1. Any significant deviations may point to strong crystal lattice forces or specific solvent interactions not fully captured by the predictive models.

-

Implications for Drug Development: A high solubility in DMSO is excellent for in vitro screening assays. The aqueous solubility value is paramount for predicting oral bioavailability. A value below 0.1 mg/mL often signals potential challenges that may require formulation strategies to overcome.

Conclusion

While public databases are an invaluable starting point, the ability to empirically determine the solubility of a novel compound is a cornerstone of effective drug discovery. The case of 2-(2-Chlorophenoxy)acetamide highlights a common scenario where predictive modeling must be followed by rigorous experimental validation. By understanding the theoretical principles of dissolution and meticulously applying a robust protocol like the thermodynamic shake-flask method, researchers can generate the high-quality, reliable solubility data necessary to make informed decisions and successfully advance their development programs.

References

- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

- Avdeef, A. (2011).

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Gaylord Chemical Company. (n.d.). DMSO Solubility Data. Available at: [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for the WHO list of essential medicines. Available at: [Link]

- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(3), 10-15.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Wikipedia contributors. (2023). Polar surface area. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

PubChem. (n.d.). 2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. Available at: [Link]

Sources

- 1. Polar surface area - Wikipedia [en.wikipedia.org]

- 2. Molinspiration Cheminformatics [molinspiration.com]

- 3. researchgate.net [researchgate.net]

- 4. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 5. Solubility Predictor - Documentation [docs.chemaxon.com:443]

- 6. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Spectroscopic Signatures of 2-(2-Chlorophenoxy)acetamide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(2-Chlorophenoxy)acetamide is a molecule of interest within the broader class of phenoxyacetamide derivatives, a scaffold present in a variety of biologically active compounds. Understanding its structural and electronic properties is paramount for its identification, characterization, and potential application in drug discovery and development. This technical guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 2-(2-Chlorophenoxy)acetamide. As a Senior Application Scientist, the following discourse is grounded in established spectroscopic principles and aims to equip researchers with the foundational knowledge to predict, interpret, and validate the spectral data of this compound and its analogues.

Molecular Structure and its Influence on Spectroscopic Behavior

The chemical structure of 2-(2-Chlorophenoxy)acetamide, C₈H₈ClNO₂, dictates its unique spectroscopic fingerprint. The molecule comprises a 2-chlorophenoxy group linked via an ether oxygen to an acetamide moiety. This arrangement creates distinct electronic environments for each nucleus, which are interrogated by NMR and MS techniques. The electronegativity of the chlorine and oxygen atoms, the aromaticity of the benzene ring, and the presence of amide protons all contribute to the predicted spectral features.

Caption: Ball-and-stick representation of 2-(2-Chlorophenoxy)acetamide.

Theoretical ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(2-Chlorophenoxy)acetamide is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the acetamide side chain, and the amide protons.

-

Aromatic Protons (δ 6.8-7.5 ppm): The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-chloro and ether substituents, these protons are chemically non-equivalent and will likely exhibit complex splitting patterns (multiplets). The proton ortho to the chlorine atom is expected to be the most deshielded (downfield shift) due to the inductive effect of the halogen. The proton ortho to the oxygen will also be deshielded, while the meta protons will be at a relatively higher field.

-

Methylene Protons (-O-CH₂-) (δ ~4.5 ppm): The two protons of the methylene group adjacent to the ether oxygen will appear as a singlet. Their chemical shift is significantly downfield due to the deshielding effect of the neighboring oxygen atom.

-

Amide Protons (-NH₂) (δ ~7.0-8.0 ppm): The two protons of the primary amide group are expected to appear as two broad singlets, or a single broad singlet, in the downfield region. The exact chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the ether oxygen (C-O) will be the most downfield shifted. The other four aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

-

Methylene Carbon (-O-CH₂-) (δ ~65-70 ppm): The methylene carbon will appear at a downfield position due to the direct attachment to the electronegative oxygen atom.

-

Carbonyl Carbon (-C=O) (δ ~170-175 ppm): The carbonyl carbon of the amide group is expected to have the most downfield chemical shift in the spectrum, a characteristic feature of carbonyl carbons.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.8 - 7.5 (m) | 110 - 135 |

| Aromatic C-Cl | - | 125 - 130 |

| Aromatic C-O | - | 150 - 155 |

| -O-CH₂- | ~4.5 (s) | 65 - 70 |

| -C=O | - | 170 - 175 |

| -NH₂ | 7.0 - 8.0 (br s) | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Chlorophenoxy)acetamide.

Theoretical Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.[3] For 2-(2-Chlorophenoxy)acetamide, Electron Ionization (EI) would be a suitable technique, which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.[4]

Molecular Ion Peak

The molecular formula of 2-(2-Chlorophenoxy)acetamide is C₈H₈ClNO₂. The nominal molecular weight is approximately 185.6 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 185. A characteristic feature will be the presence of an M+2 peak at m/z 187 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).[5]

Major Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Several key fragmentation pathways can be predicted for 2-(2-Chlorophenoxy)acetamide:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon is a common fragmentation pathway for amides and ethers.[6] This would lead to the formation of the 2-chlorophenoxyacetyl cation (m/z 127) and the loss of an acetamide radical.

-

Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, resulting in the formation of a 2-chlorophenoxy radical and an acetamide cation (m/z 59), or a 2-chlorophenoxyl cation (m/z 127) and an acetamide radical.

-

Loss of the Amide Group: The entire acetamide group can be lost as a neutral molecule, leading to a fragment corresponding to the 2-chlorophenoxy radical cation (m/z 128).

-

Fragmentation of the Aromatic Ring: Further fragmentation of the 2-chlorophenoxy cation can occur, leading to the loss of CO and subsequent fragments characteristic of a chlorobenzene ring.

Caption: Predicted major fragmentation pathways for 2-(2-Chlorophenoxy)acetamide in EI-MS.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 185/187 | [C₈H₈ClNO₂]⁺˙ (Molecular Ion) | - |

| 127/129 | [C₇H₆ClO]⁺ or [C₆H₄ClO]⁺ | •CH₂CONH₂ or •CH₂CONH₂ |

| 112/114 | [C₆H₄Cl]⁺˙ | CO from m/z 127 |

| 59 | [C₂H₅NO]⁺˙ | •C₆H₄ClO |

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 2-(2-Chlorophenoxy)acetamide.

Experimental Protocol for Spectroscopic Analysis

To validate the theoretical predictions, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Chlorophenoxy)acetamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Use the solvent signal as a reference (e.g., CDCl₃ at δ 77.16 ppm).

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[4]

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive theoretical framework for the NMR and mass spectrometric analysis of 2-(2-Chlorophenoxy)acetamide. The predicted spectra, based on fundamental principles of chemical structure and reactivity, offer a robust starting point for the empirical characterization of this compound. By understanding the causal relationships between molecular structure and spectroscopic output, researchers and drug development professionals can confidently identify, purify, and characterize this and related molecules, accelerating the pace of scientific discovery. The outlined experimental protocols provide a self-validating system to confirm these theoretical predictions.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

Dayrit, F. M., & de Dios, A. C. (2016). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

-

nmrdb.org. Simulate and predict NMR spectra. Retrieved from [Link]

-

Barroso, J. (2018, September 20). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 28). 13.2: The Chemical Shift. Retrieved from [Link]

-

PubChem. 2-(2-Chloroethoxy)acetamide. Retrieved from [Link]

-

Domenech, A., & Sarrión, M. N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]